![molecular formula C19H24N2O4S B5854984 4-methoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5854984.png)

4-methoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

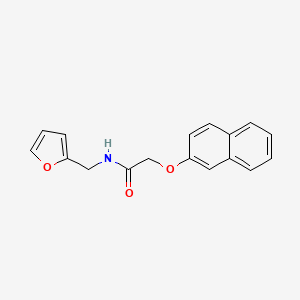

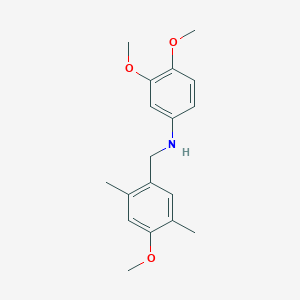

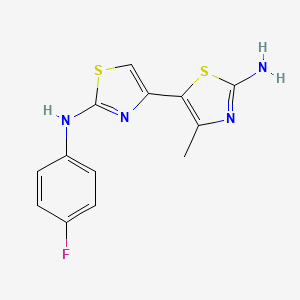

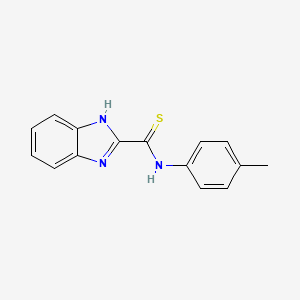

"4-methoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide" is a chemical compound belonging to the class of benzenesulfonamides, known for their versatile chemical and physical properties. This compound, like its counterparts, demonstrates significant interest in scientific research due to its potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves multi-step chemical reactions, starting from basic benzene derivatives and incorporating specific functional groups through reactions such as sulfonation, methoxylation, and the addition of morpholinylmethyl benzyl groups. High-yield synthesis approaches and the optimization of reaction conditions are crucial for the efficient production of these compounds (Gao et al., 2014).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives, including "4-methoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide," is characterized by various spectroscopic and crystallographic techniques. These analyses reveal the compound's complex molecular architecture, including its planarity, intermolecular interactions, and the orientation of functional groups, which are critical for its chemical reactivity and physical properties (Rodrigues et al., 2015).

Chemical Reactions and Properties

Benzenesulfonamides, including this compound, participate in various chemical reactions, contributing to their broad utility in synthetic chemistry. Their reactivity with alcohols, phenols, and amines under specific conditions facilitates the synthesis of a wide range of derivatives with diverse biological and physical properties. These reactions often involve the formation of sulfonamide bonds, etherification, and the introduction of alkyl or aryl groups (Carlsen, 1998).

Physical Properties Analysis

The physical properties of "4-methoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide" and similar compounds are defined by their molecular structure. Crystallographic studies provide insights into their solid-state architecture, including crystal systems, space groups, and unit cell parameters. These properties are indicative of the compound's stability, solubility, and intermolecular interactions, which are important for its application in various domains (Ibrahim et al., 2011).

Chemical Properties Analysis

The chemical properties of benzenesulfonamides are significantly influenced by their functional groups. The presence of the methoxy group and the morpholinylmethyl benzyl group in "4-methoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide" affects its acidity, basicity, and reactivity towards nucleophiles and electrophiles. These properties are essential for understanding the compound's behavior in chemical reactions and its potential interactions in biological systems (Di Fiore et al., 2011).

Mecanismo De Acción

Target of Action

A similar compound, 4-methoxy-n-(1-naphthyl)benzenesulfonamide, has been found to inhibit tubulin and signal transducer and activator of transcription 3 (stat3) . These proteins play crucial roles in cell division and signal transduction, respectively .

Mode of Action

The sulfonamide group in similar compounds has been suggested to be a possible site for nucleophilic attack . This could potentially interfere with the normal functioning of the target proteins.

Biochemical Pathways

Inhibition of tubulin and stat3 can disrupt cell division and signal transduction pathways , leading to downstream effects such as cell cycle arrest and apoptosis.

Result of Action

The inhibition of tubulin and stat3 can lead to cell cycle arrest and apoptosis , potentially making this compound useful in the treatment of diseases characterized by uncontrolled cell proliferation.

Propiedades

IUPAC Name |

4-methoxy-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4S/c1-24-18-6-8-19(9-7-18)26(22,23)20-14-16-4-2-3-5-17(16)15-21-10-12-25-13-11-21/h2-9,20H,10-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQKSZBUFZSSSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2CN3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-N-[2-(morpholin-4-ylmethyl)benzyl]benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B5854916.png)

![4-[({[(2-phenyl-4-quinolinyl)carbonyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B5854919.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylacetamide](/img/structure/B5854921.png)

![4-bromo-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one O-acetyloxime](/img/structure/B5854933.png)

![2-{[4-(phenoxymethyl)benzoyl]amino}benzamide](/img/structure/B5854943.png)

![ethyl 5-(aminocarbonyl)-2-[(cyclohexylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5854989.png)